3-(tert-butoxy)-1,1-difluoropropan-2-one

Catalog No.
S6893370
CAS No.
2228260-88-4
M.F
C7H12F2O2
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(tert-butoxy)-1,1-difluoropropan-2-one

CAS Number

2228260-88-4

Product Name

3-(tert-butoxy)-1,1-difluoropropan-2-one

IUPAC Name

1,1-difluoro-3-[(2-methylpropan-2-yl)oxy]propan-2-one

Molecular Formula

C7H12F2O2

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C7H12F2O2/c1-7(2,3)11-4-5(10)6(8)9/h6H,4H2,1-3H3

InChI Key

VSKGSNMVNVQMHP-UHFFFAOYSA-N

SMILES

CC(C)(C)OCC(=O)C(F)F

Canonical SMILES

CC(C)(C)OCC(=O)C(F)F

3-(tert-butoxy)-1,1-difluoropropan-2-one is an organic compound characterized by the presence of a tert-butoxy group and two fluorine atoms attached to a propanone structure. Its molecular formula is C7H11F2OC_7H_{11}F_2O, and it features a carbonyl functional group, which contributes to its reactivity. The compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural properties.

The reactivity of 3-(tert-butoxy)-1,1-difluoropropan-2-one primarily stems from its carbonyl group, which can undergo various nucleophilic additions. The presence of fluorine atoms enhances its electrophilic character, making it a suitable substrate for reactions such as:

  • Nucleophilic Addition: Compounds with nucleophiles can add to the carbonyl carbon, leading to the formation of alcohols or other derivatives.
  • Fluorination Reactions: The difluoromethyl group can participate in further fluorination or substitution reactions, allowing for the synthesis of more complex fluorinated compounds.
  • Condensation Reactions: It can also engage in condensation reactions with amines or alcohols, forming imines or ethers.

The synthesis of 3-(tert-butoxy)-1,1-difluoropropan-2-one can be achieved through several methods:

  • Direct Fluorination: Utilizing fluorinating agents on a suitable precursor can introduce the difluoromethyl group.
  • Alkylation Reactions: The tert-butoxy group can be introduced via alkylation of a difluoropropanone derivative with tert-butyl alcohol or its derivatives.
  • Carbonylation Reactions: Employing carbon monoxide in the presence of suitable catalysts can facilitate the formation of the carbonyl group.

Each method requires careful control of reaction conditions to ensure high yields and purity of the product.

3-(tert-butoxy)-1,1-difluoropropan-2-one has several potential applications:

  • Pharmaceutical Development: Its unique structure may contribute to developing new drugs targeting specific biological pathways.
  • Fluorinated Materials: The compound could serve as an intermediate in synthesizing fluorinated polymers or specialty chemicals.
  • Chemical Research: As a reagent or building block in organic synthesis, it can facilitate the development of more complex molecules.

Interaction studies involving 3-(tert-butoxy)-1,1-difluoropropan-2-one focus on its binding affinity to various biological targets. Preliminary studies suggest that compounds with similar structures exhibit selective inhibition against certain enzymes or receptors. Understanding these interactions is crucial for assessing its potential therapeutic efficacy and safety profile .

Several compounds share structural similarities with 3-(tert-butoxy)-1,1-difluoropropan-2-one. Here are some noteworthy examples:

Compound NameStructure FeaturesUnique Properties
1,3-DifluoroacetoneSimple ketone with two fluorine atomsUsed as a solvent; lower boiling point
3-Chloro-3,3-difluoro-1-phenylpropan-1-oneContains chlorine; aromatic ringExhibits different reactivity due to chlorine
2-Fluoro-4-methylpropanalContains one fluorine atom; aldehydeAldehyde functionality influences reactivity
4-(tert-butoxy)-2-fluoroacetophenoneContains an aromatic ring; one fluorine atomPotential use in pharmaceuticals

Uniqueness: The presence of both tert-butoxy and difluoromethyl groups distinguishes 3-(tert-butoxy)-1,1-difluoropropan-2-one from other similar compounds. This combination may enhance lipophilicity and alter pharmacokinetic properties compared to its analogs.

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Exact Mass

166.08053595 g/mol

Monoisotopic Mass

166.08053595 g/mol

Heavy Atom Count

11

Dates

Last modified: 04-15-2024

Explore Compound Types